

Application Notes and Protocols for Patch Clamp Electrophysiology with L-663,581

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Compound of Interest

Compound Name: L-663581

Cat. No.: B1673835

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Introduction

L-663,581 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.^{[1][2]} Activation of the G-protein coupled NK1 receptor by Substance P leads to the modulation of various downstream effectors, including several types of ion channels, which ultimately alters neuronal excitability.^{[1][3]} Patch clamp electrophysiology is a powerful technique to directly measure these changes in ion channel activity and to characterize the inhibitory effects of antagonists like L-663,581.^{[4][5][6][7]}

These application notes provide a comprehensive overview and detailed protocols for utilizing L-663,581 in patch clamp electrophysiology experiments to study NK1 receptor signaling.

Data Presentation

While specific patch clamp electrophysiology data for L-663,581 is not readily available in the public domain, the following table summarizes the reported binding affinities and functional potencies of L-663,581 and other common NK1 receptor antagonists from various assays. This information is crucial for designing electrophysiology experiments and interpreting the results.

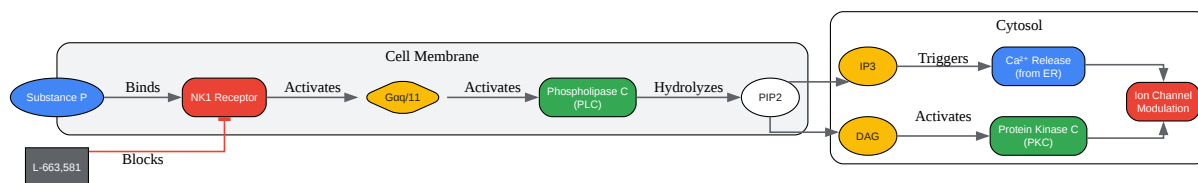
Compound	Receptor Target	Assay Type	Species	Affinity (Ki) / Potency (IC50)
L-663,581	NK1 Receptor	Radioligand Binding	Human	~1 nM (Ki)
Aprepitant	NK1 Receptor	Radioligand Binding	Human	0.1-0.2 nM (Ki)
L-733,060	NK1 Receptor	Calcium Mobilization	Human	~1 nM (IC50)
CP-99,994	NK1 Receptor	Radioligand Binding	Rat	0.18 nM (Ki)
SR140333	NK1 Receptor	Radioligand Binding	Rat	0.2-0.4 nM (Ki)

Note: The potency of antagonists can vary depending on the specific assay, cell type, and experimental conditions.

Signaling Pathways and Experimental Workflow

Neurokinin-1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P primarily couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] These signaling events can modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels, leading to neuronal depolarization and increased excitability.[2]

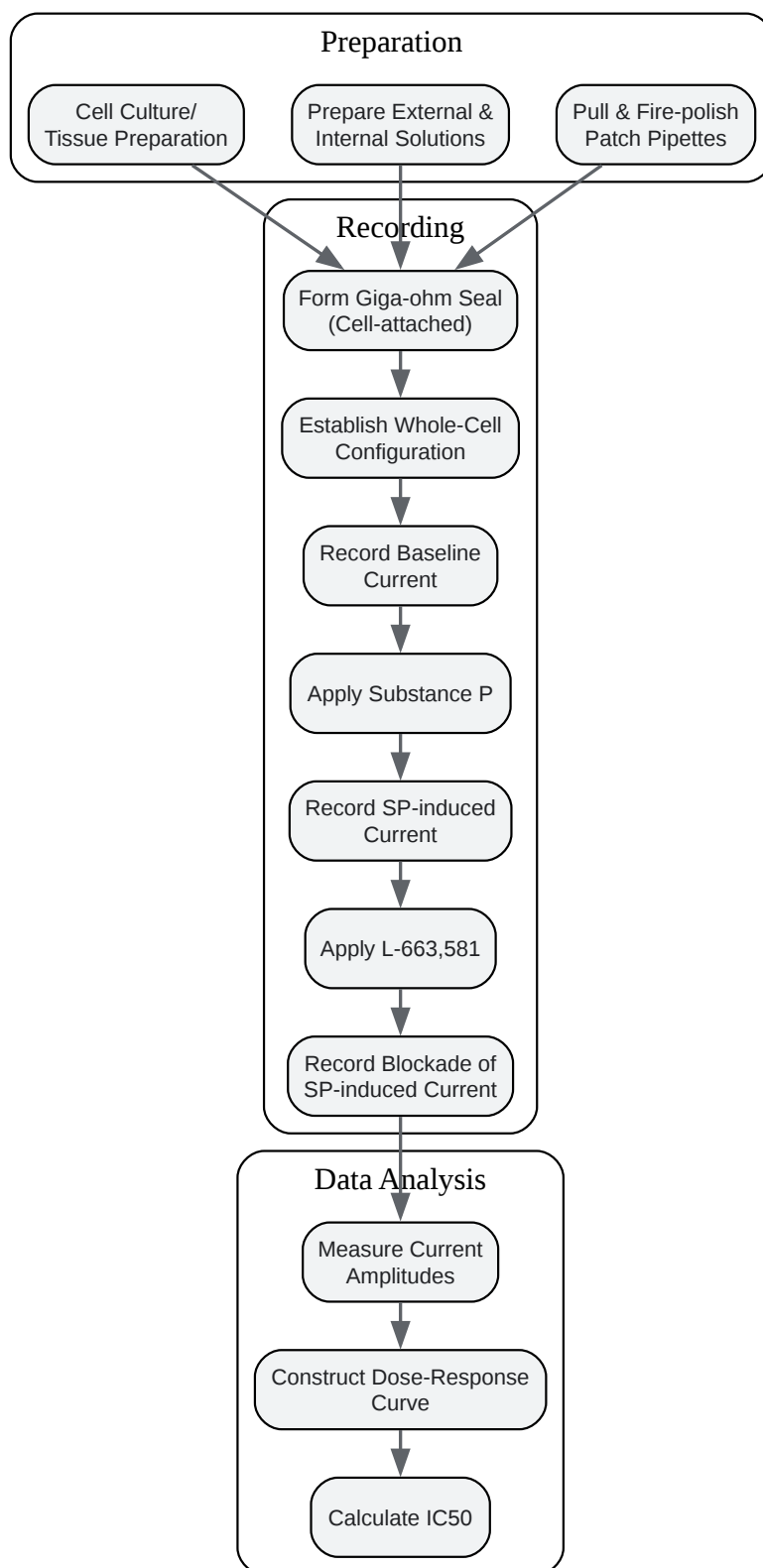


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Caption: Simplified NK1 Receptor Signaling Pathway.

Experimental Workflow for Patch Clamp Electrophysiology

The following diagram outlines the typical workflow for investigating the effect of L-663,581 on Substance P-induced currents using the whole-cell patch clamp technique.



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Caption: Experimental Workflow for L-663,581 Patch Clamp Assay.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Substance P-Induced Currents in Cultured Neurons

This protocol is designed to measure the inward current induced by Substance P in cultured neurons (e.g., dorsal root ganglion or spinal cord neurons) and its blockade by L-663,581.

Materials:

- Cells: Primary neuronal culture or a cell line endogenously or heterologously expressing NK1 receptors.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH, osmolarity ~300 mOsm.
- Substance P Stock Solution: 1 mM in sterile water.
- L-663,581 Stock Solution: 10 mM in DMSO.
- Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
- Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

- Cell Preparation: Plate cells on coverslips coated with a suitable substrate (e.g., poly-L-lysine) and allow them to adhere and grow.
- Establish Whole-Cell Configuration:
 - Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

- Approach a healthy-looking neuron with a patch pipette filled with internal solution while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
- Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
- Data Acquisition:
 - Clamp the membrane potential at a holding potential of -60 mV.
 - Record a stable baseline current for 1-2 minutes.
 - Apply Substance P (e.g., 100 nM) via the perfusion system and record the induced inward current until a stable response is observed.
 - Wash out Substance P with the external solution until the current returns to baseline.
 - Pre-incubate the cell with L-663,581 (e.g., 10 nM) for 2-5 minutes.
 - Co-apply Substance P (100 nM) and L-663,581 (10 nM) and record the current response.
 - To determine the IC₅₀, repeat the co-application with a range of L-663,581 concentrations.

Data Analysis:

- Measure the peak amplitude of the Substance P-induced inward current in the absence and presence of different concentrations of L-663,581.
- Calculate the percentage of inhibition for each concentration of L-663,581.
- Plot the percentage of inhibition against the logarithm of the L-663,581 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Current-Clamp Recording of Substance P-Induced Depolarization and its Inhibition by L-663,581

This protocol is used to measure the change in membrane potential (depolarization) induced by Substance P and its reversal by L-663,581.

Materials:

- Same as Protocol 1.

Procedure:

- Establish Whole-Cell Configuration: Follow steps 2a and 2b from Protocol 1.
- Data Acquisition:
 - Switch the amplifier to current-clamp mode and record the resting membrane potential.
 - Inject a series of hyperpolarizing and depolarizing current steps to assess the cell's basic electrical properties (e.g., input resistance, action potential firing).
 - Record a stable baseline membrane potential for 1-2 minutes.
 - Apply Substance P (e.g., 100 nM) and record the resulting membrane depolarization and any changes in firing frequency.
 - Wash out Substance P until the membrane potential returns to the baseline.
 - Pre-incubate with L-663,581 (e.g., 10 nM) for 2-5 minutes.
 - Co-apply Substance P (100 nM) and L-663,581 (10 nM) and record the membrane potential.

Data Analysis:

- Measure the magnitude of the Substance P-induced depolarization in the absence and presence of L-663,581.
- Quantify any changes in action potential firing frequency.
- Compare the effects to determine the inhibitory action of L-663,581.

Troubleshooting

- No response to Substance P:
 - Confirm NK1 receptor expression in the cell type being used.
 - Check the viability and concentration of the Substance P solution.
 - Ensure the perfusion system is working correctly.
- Unstable recordings:
 - Ensure a high-quality giga-ohm seal ($>1\text{ G}\Omega$).
 - Check for vibrations in the setup.
 - Ensure the osmolarity and pH of the solutions are correct.
- High leak current:
 - The seal may be poor, or the cell may be unhealthy. Try patching a different cell.

By following these protocols and utilizing the provided information, researchers can effectively employ L-663,581 as a pharmacological tool to investigate the role of the NK1 receptor in cellular electrophysiology.

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